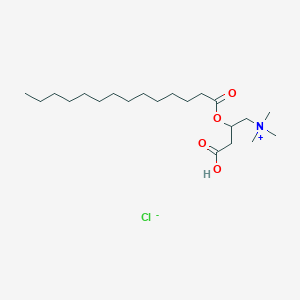
2,5-Diiodobenzoic acid
描述
2,5-Diiodobenzoic acid is an organic compound with the molecular formula C7H4I2O2. It is a derivative of benzoic acid where two iodine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its significant applications in organic synthesis and analytical chemistry due to its unique chemical properties .
作用机制
Target of Action
It has been used for detection and responses of divergent compounds which are strong electron absorbers by gas chromatography with electron capture detection .
Mode of Action
2,5-Diiodobenzoic acid forms a 1:1 complex with cycloheptaamylose . This interaction could potentially alter the properties of the target molecules, leading to changes in their behavior or function. It also undergoes palladium-catalyzed coupling reaction with terminal alkynes .
Biochemical Pathways
Its ability to form complexes with cycloheptaamylose and undergo palladium-catalyzed coupling reactions with terminal alkynes suggests that it may interact with multiple biochemical pathways .
Pharmacokinetics
Its molecular weight (37391 g/mol) and predicted properties such as melting point (183-187 °C) and density (2559±006 g/cm3) could influence its bioavailability .
Result of Action
Its use in detection and responses of divergent compounds suggests that it may have a broad range of effects depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at 2-8°C and protected from light . Additionally, the formation of dust and aerosols should be avoided as it may result in the formation of combustible dusts .
生化分析
Biochemical Properties
2,5-Diiodobenzoic acid forms a 1:1 complex with cycloheptaamylose . It undergoes palladium-catalyzed coupling reaction with terminal alkynes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cycloheptaamylose, forming a 1:1 complex . It also undergoes a palladium-catalyzed coupling reaction with terminal alkynes .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Diiodobenzoic acid can be synthesized through various methods. One common approach involves the iodination of benzoic acid derivatives. For instance, this compound can be prepared by the reaction of benzoic acid with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: 2,5-Diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound is known to participate in palladium-catalyzed coupling reactions with terminal alkynes, forming carbon-carbon bonds.
Complex Formation: this compound forms complexes with cycloheptaamylose, which can be utilized in various analytical applications.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as nitric acid or hydrogen peroxide for iodination.
Nucleophiles: For substitution reactions.
Major Products:
Substituted Benzoic Acids: Resulting from nucleophilic substitution.
Alkyne Derivatives: From coupling reactions with terminal alkynes.
科学研究应用
2,5-Diiodobenzoic acid has a wide range of applications in scientific research:
Analytical Chemistry: It is used for the detection and response analysis of strong electron absorbers by gas chromatography with electron capture detection.
Organic Synthesis: The compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biochemistry: It forms complexes with cycloheptaamylose, which can be studied for their structural and functional properties.
相似化合物的比较
- 2-Iodobenzoic Acid
- 3-Iodobenzoic Acid
- 4-Iodobenzoic Acid
- 2,3,5-Triiodobenzoic Acid
- 3,5-Diiodosalicylic Acid
Comparison: 2,5-Diiodobenzoic acid is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it undergoes. For example, 2-iodobenzoic acid and 3-iodobenzoic acid have different reactivity patterns due to the position of the iodine atom on the benzene ring. The presence of two iodine atoms in this compound makes it particularly useful in coupling reactions and complex formation compared to its mono-iodinated counterparts .
属性
IUPAC Name |
2,5-diiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKPFWAAYDFCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161858 | |
| Record name | Benzoic acid, 2,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14192-12-2 | |
| Record name | 2,5-Diiodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14192-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diiodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14192-12-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,5-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIIODOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GD4M9C3GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















